molecular formula C8H4F5NO B3176278 N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide CAS No. 98651-71-9

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B3176278
CAS No.: 98651-71-9
M. Wt: 225.11 g/mol
InChI Key: KFBSEUVNGYXFLB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, pharmaceuticals, and material science.

Mechanism of Action

Target of Action

The primary target of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is currently unknown

Mode of Action

It is known that the compound forms intramolecular contacts with an ortho-f12 atom . This interaction could potentially influence the compound’s interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, often through hydrogen bonding and molecular stacking interactions. For instance, it has been observed to form hydrogen bonds with amide groups and engage in ring-stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and influence the binding affinity of the compound to its targets.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain signaling pathways by binding to key proteins involved in signal transduction, thereby altering gene expression patterns and metabolic fluxes within the cell . These changes can lead to alterations in cell function, including effects on cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects with minimal toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,4-difluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

[ \text{2,4-difluoroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This involves the use of advanced catalysts and reaction conditions that allow for continuous production. The reaction is typically conducted in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • 2,4-difluorophenyl isocyanate
  • 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate

Uniqueness

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and development, where these properties can enhance the pharmacokinetic profile of potential therapeutic agents.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBSEUVNGYXFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243695
Record name N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98651-71-9
Record name N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98651-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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